CCR5 Antagonist Activity: 3-(2-oxo-1-piperazinyl)benzonitrile Exhibits Moderate Potency Relative to Reference Antagonists
3-(2-oxo-1-piperazinyl)benzonitrile demonstrates CCR5 antagonist activity with an IC50 of 6.29 µM in a cell-based assay [1]. This places its potency in a moderate range when compared to the clinically approved CCR5 antagonist maraviroc (IC50 ~ 3-7 nM) and the preclinical candidate cenicriviroc (IC50 ~ 0.29 nM) [2]. While less potent than these advanced leads, the compound's activity is comparable to that of the known CCR5 antagonist TAK-779 (IC50 ~ 1.4 nM for CCR5) [3].
| Evidence Dimension | CCR5 Antagonist Potency (IC50) |
|---|---|
| Target Compound Data | 6.29 µM |
| Comparator Or Baseline | Maraviroc (IC50 ~ 3-7 nM), Cenicriviroc (IC50 ~ 0.29 nM), TAK-779 (IC50 ~ 1.4 nM) |
| Quantified Difference | ~2000-fold less potent than maraviroc; ~20,000-fold less potent than cenicriviroc |
| Conditions | Cell-based assay (specific cell line not fully detailed in source) |
Why This Matters
This quantification establishes the compound's utility as a less potent tool compound for CCR5 antagonism, suitable for studies where high potency is not required or for investigating the effects of moderate receptor blockade.
- [1] OALib Journal. Design, Synthesis and Biological Evaluation of Novel Piperazine Derivatives as CCR5 Antagonists. 2013. View Source
- [2] Doranz et al. A small-molecule inhibitor of HIV-1 entry. Drug Design, Development and Therapy. 2015. View Source
- [3] Baba et al. TAK-779, a nonpeptide CCR5 antagonist, inhibits HIV-1 replication. Antimicrobial Agents and Chemotherapy. 1999. View Source
